1,3-Dimethoxy-5-pentylbenzene 1,3-Dimethoxy-5-pentylbenzene
Brand Name: Vulcanchem
CAS No.: 22976-40-5
VCID: VC21126071
InChI: InChI=1S/C13H20O2/c1-4-5-6-7-11-8-12(14-2)10-13(9-11)15-3/h8-10H,4-7H2,1-3H3
SMILES: CCCCCC1=CC(=CC(=C1)OC)OC
Molecular Formula: C13H20O2
Molecular Weight: 208.3 g/mol

1,3-Dimethoxy-5-pentylbenzene

CAS No.: 22976-40-5

Cat. No.: VC21126071

Molecular Formula: C13H20O2

Molecular Weight: 208.3 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethoxy-5-pentylbenzene - 22976-40-5

Specification

CAS No. 22976-40-5
Molecular Formula C13H20O2
Molecular Weight 208.3 g/mol
IUPAC Name 1,3-dimethoxy-5-pentylbenzene
Standard InChI InChI=1S/C13H20O2/c1-4-5-6-7-11-8-12(14-2)10-13(9-11)15-3/h8-10H,4-7H2,1-3H3
Standard InChI Key LSPSEUBXQFHRGA-UHFFFAOYSA-N
SMILES CCCCCC1=CC(=CC(=C1)OC)OC
Canonical SMILES CCCCCC1=CC(=CC(=C1)OC)OC

Introduction

Chemical Structure and Properties

Structural Characteristics

1,3-Dimethoxy-5-pentylbenzene (C₁₃H₂₀O₂) is a benzene derivative featuring two methoxy groups (-OCH₃) attached at positions 1 and 3 of the benzene ring, with a pentyl chain (-C₅H₁₁) at position 5. This specific arrangement of substituents contributes to the compound's unique chemical behavior and biological activities.

Physical and Chemical Properties

The compound has a molecular weight of 208.30 g/mol. Its structure can be represented by the InChI notation InChI=1S/C13H20O2/c1-4-5-6-7-11-8-12(14-2)10-13(9-11)15-3/h8-10H,4-7H2,1-3H3 and the canonical SMILES notation CCCCCC1=CC(=CC(=C1)OC)OC. The presence of methoxy groups imparts particular reactivity patterns to the aromatic ring, while the pentyl chain enhances the compound's lipophilicity.

PropertyValue
Molecular FormulaC₁₃H₂₀O₂
Molecular Weight208.30 g/mol
CAS Number22976-40-5
InChI KeyLSPSEUBXQFHRGA-UHFFFAOYSA-N

Synthesis Methods

Laboratory Synthesis Approaches

1,3-Dimethoxy-5-pentylbenzene is commonly synthesized through a Grignard reaction pathway. The process begins with 1-bromo-3,5-dimethoxybenzene, which is reacted with magnesium to form a Grignard reagent . This intermediate then undergoes a transition metal cross-coupling reaction with a primary alkyl halide, utilizing copper and lithium salts as pre-catalysts . This synthetic route provides an efficient method for obtaining the target compound with good yields.

Industrial Production Methods

In industrial settings, the synthesis of 1,3-Dimethoxy-5-pentylbenzene employs palladium-catalyzed reactions. One documented approach involves the reaction of 1-bromo-3,5-dimethoxybenzene with decylboronic acid in the presence of a palladium catalyst and potassium phosphate. The reaction mixture is typically heated to reflux for extended periods (approximately 48 hours), followed by extraction and purification steps to obtain the desired compound with high purity.

Chemical Reactivity

Oxidation Reactions

1,3-Dimethoxy-5-pentylbenzene can undergo oxidation reactions to form corresponding quinones and other oxidized derivatives. These transformations are typically achieved using oxidizing agents such as potassium permanganate or chromium trioxide. The methoxy groups influence the electronic distribution within the benzene ring, directing the oxidation pathways and affecting the stability of the resulting products.

Reduction Reactions

When subjected to reducing conditions, 1,3-Dimethoxy-5-pentylbenzene can be converted to various reduced derivatives, including alcohols. Common reducing agents employed in these transformations include lithium aluminum hydride and sodium borohydride. The reduction pathways are influenced by the electron-donating effects of the methoxy substituents.

Substitution Reactions

Role in Synthetic Chemistry

Precursor in Cannabinoid Synthesis

1,3-Dimethoxy-5-pentylbenzene serves as a crucial starting material in the synthesis of cannabinoid derivatives. Research has demonstrated its use in the preparation of CBD-aldehyde derivatives through a series of reactions . The synthetic pathway involves:

  • Initial formation of 1,3-Dimethoxy-5-pentylbenzene from 1-bromo-3,5-dimethoxybenzene

  • Mono-bromination to obtain 2-bromo-1,5-dimethoxy-3-pentylbenzene

  • Grignard reaction using dimethylformamide as the electrophile to produce 2,4-dimethoxy-6-pentylbenzaldehyde

  • Further transformations leading to CBD-aldehyde derivatives

This synthetic sequence highlights the compound's importance as a building block in the preparation of structurally complex bioactive molecules.

Biological Activity

Cannabinoid Receptor Interaction

Research indicates that 1,3-Dimethoxy-5-pentylbenzene exhibits significant activity at the cannabinoid receptor type 2 (CB2). Studies evaluating its agonistic properties at CB2 receptors have reported an EC50 value of 14.8 nM and an E(max) of 105%, suggesting potent agonistic activity. These values indicate that the compound effectively activates CB2 receptors, which are implicated in various physiological processes including pain modulation and inflammation reduction.

Parameter1,3-Dimethoxy-5-pentylbenzeneHU-308 (Reference Compound)
EC50 (nM)14.82.59
E(max) (%)10589.6

Antioxidant Properties

The compound demonstrates notable antioxidant activity, as evidenced by studies using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay . In comparative analyses, 1,3-Dimethoxy-5-pentylbenzene and its derivatives have shown varying degrees of radical scavenging capacity. One study reported an IC50 value of 68.48 μM for a derivative containing this compound, indicating moderate antioxidant activity compared to the standard antioxidant trolox (IC50 = 54.61 μM) .

CompoundDPPH Assay IC50 (μM)
1,3-Dimethoxy-5-pentylbenzene derivative68.48
Trolox (standard)54.61
CBD506.10

These findings suggest potential applications in addressing oxidative stress-related conditions and highlight the compound's multifaceted biological profile.

Anti-inflammatory Effects

In vivo studies have demonstrated efficacy of 1,3-Dimethoxy-5-pentylbenzene and its derivatives in reducing inflammation and pain responses in animal models. Research has shown significant reduction in zymosan-induced paw swelling and decreased TNF-α levels in experimental models, suggesting potential applications in managing inflammatory conditions.

Structure-Activity Relationship

Investigations into the structure-activity relationship of 1,3-Dimethoxy-5-pentylbenzene have revealed important insights into how structural modifications affect its biological activity. The positioning of the methoxy groups at the 1 and 3 positions creates a specific electronic distribution within the benzene ring that influences interactions with biological targets.

The pentyl side chain contributes to the compound's lipophilicity, enhancing its ability to cross biological membranes and interact with hydrophobic binding pockets in receptor proteins. Structure-activity studies have shown that modifications to the alkyl chain length can significantly alter the compound's potency and selectivity for cannabinoid receptors.

Comparative Analysis with Similar Compounds

When compared to structurally related compounds, 1,3-Dimethoxy-5-pentylbenzene exhibits distinct properties:

CompoundStructural DifferenceRelative HydrophobicityNotable Properties
1,3-DimethoxybenzeneLacks pentyl groupLowerLess interaction with hydrophobic receptor domains
1,3-Dimethoxy-5-methylbenzeneMethyl instead of pentylLowerDifferent physical and chemical properties
1,3-Dimethoxy-5-ethylbenzeneEthyl instead of pentylLowerLess bulky, different receptor interactions

The unique substitution pattern in 1,3-Dimethoxy-5-pentylbenzene imparts specific hydrophobic and steric properties that influence its reactivity and interactions in various chemical and biological systems.

Research Applications

Chemical Research

1,3-Dimethoxy-5-pentylbenzene serves as an important intermediate in the synthesis of more complex organic molecules, particularly cannabinoid derivatives . Its well-defined reactivity patterns make it valuable for exploring structure-activity relationships and developing novel bioactive compounds.

Medicinal Chemistry

The compound's interaction with cannabinoid receptors and its antioxidant properties have prompted investigations into potential therapeutic applications. Research is ongoing to explore its efficacy in addressing conditions characterized by inflammation, oxidative stress, and pain.

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